molecular formula C23H23N5O3S2 B2728759 (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 851080-67-6

(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2728759
CAS No.: 851080-67-6
M. Wt: 481.59
InChI Key: OXGBOUJUDUUYOG-RWEWTDSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with 3,5,7-trimethyl groups and a sulfamoyl moiety modified with bis(2-cyanoethyl) groups. The (Z)-configuration at the imine bond (C=N) is critical for its stereoelectronic properties. This compound’s molecular formula is C₂₄H₂₃N₅O₃S₂, with a molecular weight of ~506.6 g/mol (estimated), distinguishing it from analogs through its unique substitution pattern and increased lipophilicity (XLogP3 ≈ 3.2, predicted).

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S2/c1-16-14-17(2)21-20(15-16)27(3)23(32-21)26-22(29)18-6-8-19(9-7-18)33(30,31)28(12-4-10-24)13-5-11-25/h6-9,14-15H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGBOUJUDUUYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential biological significance. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. The structural complexity of this compound suggests multiple mechanisms of action that could be explored for therapeutic applications.

  • Molecular Formula : C24H25N5O4S2
  • Molecular Weight : 511.62 g/mol
  • CAS Number : 533868-87-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the sulfamoyl and cyanoethyl groups enhances its binding affinity to target proteins, potentially leading to the inhibition of various enzymes and receptors involved in critical biochemical pathways.

Biological Activity Overview

Case Study 1: Antitumor Efficacy

A recent investigation into a series of benzothiazole derivatives revealed that compounds structurally similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment, revealing that certain derivatives led to a reduction in cell proliferation by over 70% at concentrations as low as 10 µM.

Case Study 2: Enzyme Inhibition Profile

In another study focusing on enzyme inhibition, researchers synthesized several sulfonamide-thiazole derivatives and evaluated their inhibitory effects on carbonic anhydrases II, IX, and XII. The most potent inhibitors exhibited IC50 values under 100 nM against CA IX, indicating a strong potential for developing therapeutic agents targeting this enzyme in cancer treatment.

Data Tables

Compound NameEC50 (nM)IC50 (nM)Target EnzymeCell Line Tested
Compound A0.5380.3CA IXMDA-MB-231
Compound B0.3929.0CA XIIHT-29
This compoundTBDTBDTBDTBD

Comparison with Similar Compounds

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

  • Key Difference : 3-ethyl vs. 3,5,7-trimethyl on benzothiazole.
  • Molecular Formula : C₂₂H₂₁N₅O₃S₂ (467.6 g/mol).
  • Properties: Lower molecular weight and lipophilicity (XLogP3 = 2.5) compared to the trimethyl analog.

2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide

  • Key Difference : Acetamide linker vs. benzamide and 5,6-dimethyl vs. 3,5,7-trimethyl.
  • Properties : IR spectra show C=O (1689 cm⁻¹) and SO₂ (1382 cm⁻¹) stretches. The acetamide linker may reduce rigidity, affecting binding affinity. The dimethyl substitution lacks the electronic effects of trimethyl groups .

Functional Group Variations

N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6)

  • Key Difference : Isoxazole-thiadiazole hybrid vs. benzothiazole-sulfamoyl.
  • Properties : Molecular weight 348.39 g/mol, with IR C=O at 1606 cm⁻¹. The thiadiazole core introduces additional hydrogen-bonding sites but reduces lipophilicity (XLogP3 ≈ 1.8) .

N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)

  • Key Difference : Pyridinyl-thiadiazole scaffold vs. benzothiazole.
  • Properties: Higher molecular weight (414.49 g/mol) and dual C=O stretches (1679, 1605 cm⁻¹).

Tautomerism and Reactivity

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones exhibit tautomerism between thiol and thione forms. In contrast, the target compound’s benzo[d]thiazol-2(3H)-ylidene group stabilizes the imine tautomer, as evidenced by the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=N (~1600 cm⁻¹) in IR. This tautomeric preference enhances stability in biological systems .

Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP3 Key Functional Groups Notable Spectral Features (IR, NMR)
Target Compound ~506.6 ~3.2 Trimethylbenzothiazole, cyanoethyl νC=N (1600–1620 cm⁻¹), νSO₂ (~1150 cm⁻¹)
3-Ethylbenzothiazole Analog 467.6 2.5 Ethylbenzothiazole, cyanoethyl νC≡N (~2240 cm⁻¹), νC=O (~1680 cm⁻¹)
Thiadiazole Derivative (8a) 414.49 ~2.0 Acetylpyridine, thiadiazole νC=O (1679, 1605 cm⁻¹), δAr-H (7.47–7.72 ppm)
Dimethylbenzothiazole Acetamide 392.4 ~1.5 Acetamide, dimethylbenzothiazole νC=O (1689 cm⁻¹), νNH (3410 cm⁻¹)

Research Implications

  • Electronic Effects : The electron-withdrawing sulfamoyl group stabilizes the benzamide’s carbonyl, enhancing resistance to hydrolysis versus acetamide analogs .
  • Biological Interactions: The rigid benzothiazole core and (Z)-configuration may improve selectivity for targets like kinase enzymes or DNA G-quadruplexes, as seen in structurally related quinolinium derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.